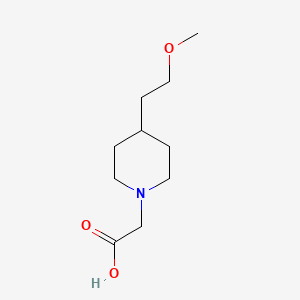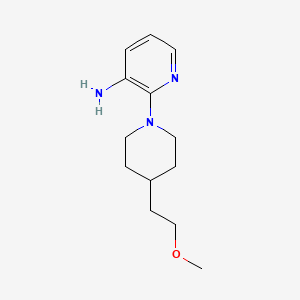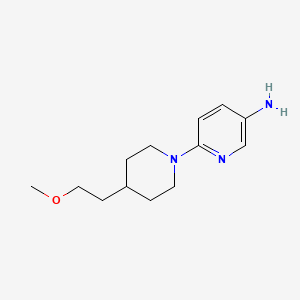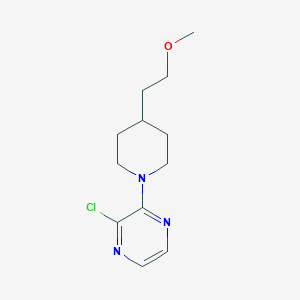![molecular formula C13H16F2N2 B1477088 2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)aniline CAS No. 2097993-83-2](/img/structure/B1477088.png)
2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)aniline
Overview
Description
The compound “2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)aniline” is a derivative of pyrrole, which is a heterocyclic, aromatic, organic compound . Pyrrole is a five-membered ring with the formula C4H4NH . It is a colorless volatile liquid that darkens readily upon exposure to air . Substituted derivatives are also called pyrroles .
Synthesis Analysis
Pyrrole synthesis has gained much attention due to its remarkable biological activities, pharmaceutical application, intermediate in the synthesis of many natural products, and material science application . Organocatalysis has emerged as one of the most important tools for the synthesis of diverse structural scaffolds . Multicomponent reactions (MCRs) represent powerful tools for construction of structurally diverse scaffolds . Through MCRs, three or more simple starting materials could react in a programmed and domino fashion to install the structurally complex products in a one-pot process .Molecular Structure Analysis
The molecular formula of “2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)aniline” is C7H12F2N2 . The average mass is 162.180 Da and the monoisotopic mass is 162.096848 Da .Chemical Reactions Analysis
Pyrrole is one of the most relevant simple heterocycles because of its presence in a large number of natural and unnatural compounds with important properties, both in pharmacology and in materials science . The best-known natural pyrroles are the heme derivatives and chlorophil, which contain four pyrrole groups joined by methyne bridges .Physical And Chemical Properties Analysis
Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air . It has a nutty odor . Pyrrole is a 5-membered aromatic heterocycle, like furan and thiophene . Unlike furan and thiophene, it has a dipole in which the positive end lies on the side of the heteroatom, with a dipole moment of 1.58 D .Scientific Research Applications
Biological Probes
Due to its potential for fluorescence or other optical properties, this compound might be utilized as a biological probe. It could be used to tag biomolecules or cells, aiding in the visualization and study of biological processes.
Each of these applications represents a unique field of research where “2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)aniline” could make a significant impact. The compound’s structure suggests a versatility that could be harnessed across various scientific disciplines. While the current literature does not provide specific studies on this compound, the analysis is based on the known applications of similar molecular structures and functional groups .
Safety and Hazards
Future Directions
Pyrrole-based hybrid nanocomposites have drawn much attentiveness of the researchers and scientists owing to their superior and much improved physical, chemical and biomedical properties . This suggests that the future research directions could involve the development of pyrrole-based nanocomposites for various applications in the fields of energy storage, sensors, and biomedical applications .
Mechanism of Action
Target of Action
Similar compounds, such as 3-pyrroline-2-ones, have been found to play a significant structural role in a variety of bioactive natural compounds .
Mode of Action
It’s worth noting that similar compounds have shown antioxidant activity, acting as radical scavengers .
Biochemical Pathways
Similar compounds have been found to possess a broad spectrum of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been found to possess a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-hiv-1, anti-inflammatory, and antioxidant effects .
Action Environment
It’s worth noting that the efficacy of similar compounds as radical scavengers has been found to be comparable in both polar and non-polar environments .
properties
IUPAC Name |
2-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2/c14-13(15)6-5-9-7-17(8-10(9)13)12-4-2-1-3-11(12)16/h1-4,9-10H,5-8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUPXIWWEIIFRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CN(C2)C3=CC=CC=C3N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















